molecular formula C48H102O2P2 B7801303 Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate CAS No. 465527-58-6

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Cat. No.: B7801303
CAS No.: 465527-58-6
M. Wt: 773.3 g/mol
InChI Key: ZKQLVOZSJHOZBL-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is a phosphonium-based ionic liquid. This compound is known for its unique properties, such as high thermal stability, immiscibility with water, and solubility in organic solvents. It is commonly used in various industrial and scientific applications due to its ability to act as a polar solvent and its stability under basic conditions .

Mechanism of Action

Target of Action

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, also known as CYPHOSIL 104, is primarily used as an extractant . Its main target is dibenzothiophene , a sulfur-containing compound found in liquid fuels .

Mode of Action

CYPHOSIL 104 interacts with dibenzothiophene through a process known as extractive desulfurization (EDS) . This process involves the removal of sulfur-containing compounds from liquid fuels, thereby reducing the sulfur content and improving the quality of the fuel .

Biochemical Pathways

The primary function of this compound is to facilitate the removal of dibenzothiophene from liquid fuels . This process likely involves complex chemical reactions that result in the separation of dibenzothiophene from the rest of the fuel components.

Pharmacokinetics

Its physical properties, such as its density (0895 g/mL at 20 °C) and its high thermal stability, contribute to its effectiveness as an extractant .

Result of Action

The primary result of CYPHOSIL 104’s action is the successful extraction of dibenzothiophene from liquid fuels . This leads to a reduction in the sulfur content of the fuel, which is beneficial for both environmental and performance reasons.

Action Environment

The action of CYPHOSIL 104 is influenced by various environmental factors. For instance, it is a phosphonium-based ionic liquid that is stable under basic conditions . It is immiscible with water but soluble in organic solvents . When an excess of water is added to the system, three liquid phases are formed . These properties can influence the compound’s action, efficacy, and stability in different environments.

Preparation Methods

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate can be synthesized by reacting trihexyl(tetradecyl)-phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base . The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed under controlled temperature and pressure conditions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonium species.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate can be compared with other phosphonium-based ionic liquids, such as:

Properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLVOZSJHOZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H102O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583493
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465527-59-7
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465527-59-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
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Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Reactant of Route 6
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

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